molecular formula C14H18N4O2S B2681017 2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole CAS No. 1210823-97-4

2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole

Cat. No. B2681017
CAS RN: 1210823-97-4
M. Wt: 306.38
InChI Key: QHLSUPAKUIFMTP-UHFFFAOYSA-N
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Description

The compound “2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole” is a chemical compound with the molecular weight of 233.33 .


Molecular Structure Analysis

The InChI code for this compound is "1S/C9H19N3O2S/c10-3-4-11-5-7-12(8-6-11)15(13,14)9-1-2-9/h9H,1-8,10H2" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound is in the form of an oil . The IR ranges (ATR, cm −1) are as follows: N–H stretch: 3337.25, C–H aromatic: 3041.76, C–H aliphatic: 2813.17, C–H aliphatic bend (CH2):1433.00, C=C stretch: 1600.32, C–N aromatic: 1210.90, C–F stretch: 999.71 .

Scientific Research Applications

Antiviral Activity

A study focused on the synthesis, structure, and in vitro anti-HIV activity of new 5-substituted piperazinyl-4-nitroimidazole derivatives, aiming to develop non-nucleoside reverse transcriptase inhibitors. This research indicated that certain derivatives exhibited anti-HIV-1 and anti-HIV-2 activity in MT-4 cells, highlighting their potential as antiviral agents (Al-Masoudi et al., 2007).

Metabolic Studies

Another study investigated the metabolism of a 5HT6 antagonist, 2-methyl-1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-benzo[d]imidazole (SAM-760), in humans for Alzheimer’s disease treatment. The study highlighted the compound's metabolism predominantly by CYP3A and explored its clinical drug-drug interaction potential, providing insights into its metabolic pathways (Sawant-Basak et al., 2018).

Antidepressant Mechanism

Research on Lu AA21004, a novel antidepressant, delved into its metabolism and identified the enzymes involved in its oxidative metabolism. This study provides a comprehensive understanding of the metabolic fate of similar compounds and their therapeutic implications (Hvenegaard et al., 2012).

Antimicrobial and Antimalarial Activity

A study on the synthesis of bioactive sulfonamide and amide derivatives of piperazine incorporating an imidazo[1,2-b]pyridazine moiety explored their antimicrobial and antimalarial activities. This research underscores the potential of these compounds in developing new antimicrobial and antimalarial agents (Bhatt et al., 2016).

Antibacterial Agents

The design and synthesis of 7-piperazinylquinolones containing a (benzo[d]imidazol-2-yl)methyl moiety as new antibacterial agents were evaluated for their activity against various microorganisms. The study highlights the potential of such compounds in addressing antibiotic resistance (Arab et al., 2018).

Anticancer Activity

Another study synthesized 4-nitroimidazole derivatives and assessed their antiproliferative inhibition potency against human cancer cell lines, revealing some compounds as potent anticancer agents. This highlights the potential therapeutic applications of these compounds in cancer treatment (Al-Soud et al., 2021).

Future Directions

Benzimidazole and piperazine derivatives have garnered attention for potential drug development due to their diverse pharmacological properties . Therefore, “2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole” and similar compounds could be subjects of future research in the field of medicinal chemistry.

properties

IUPAC Name

2-(4-cyclopropylsulfonylpiperazin-1-yl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S/c19-21(20,11-5-6-11)18-9-7-17(8-10-18)14-15-12-3-1-2-4-13(12)16-14/h1-4,11H,5-10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLSUPAKUIFMTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole

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